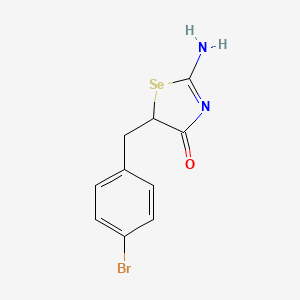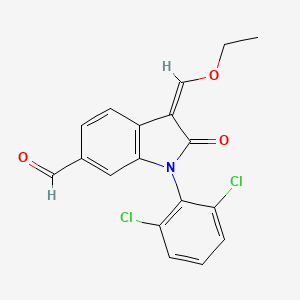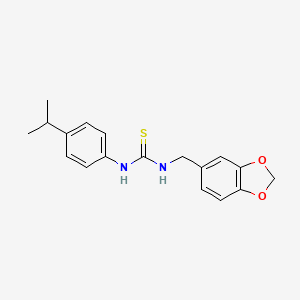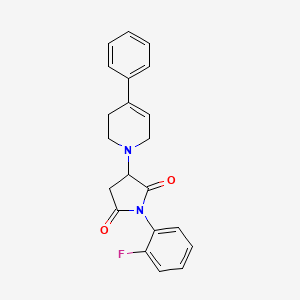![molecular formula C25H24N2O4 B11082978 N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11082978.png)
N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isochromenylmethylamine moiety and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the isochromenylmethylamine intermediate. This intermediate can be synthesized through the reduction of isochromenone using a suitable reducing agent such as sodium borohydride. The resulting isochromenylmethylamine is then reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-furamide
- N-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonothioyl}benzamide
Uniqueness
N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its methoxybenzamide group, in particular, contributes to its potential therapeutic effects and its ability to interact with various molecular targets.
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-12-8-19(9-13-21)25(29)27-20-10-6-18(7-11-20)24(28)26-16-23-22-5-3-2-4-17(22)14-15-31-23/h2-13,23H,14-16H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
COSVZCVBAKNCMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3C4=CC=CC=C4CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11082900.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11082903.png)
![1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11082905.png)

![4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid](/img/structure/B11082926.png)
![Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate](/img/structure/B11082931.png)
![[5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester](/img/structure/B11082946.png)

![2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11082952.png)
![3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B11082955.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid](/img/structure/B11082975.png)


![4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11082996.png)
